molecular formula C10H21NO3 B12551078 (2s,3r)-3-Amino-2-Hydroxydecanoic Acid CAS No. 157824-07-2

(2s,3r)-3-Amino-2-Hydroxydecanoic Acid

Cat. No.: B12551078
CAS No.: 157824-07-2
M. Wt: 203.28 g/mol
InChI Key: CZHBZYFMCYCASB-BDAKNGLRSA-N
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Description

(2S,3R)-3-Amino-2-Hydroxydecanoic Acid is a chiral amino acid derivative with significant importance in various scientific fields. This compound is characterized by its unique stereochemistry, which plays a crucial role in its biological and chemical properties.

Chemical Reactions Analysis

Types of Reactions

(2S,3R)-3-Amino-2-Hydroxydecanoic Acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. The reactions typically occur under mild to moderate conditions to preserve the stereochemistry of the compound .

Major Products Formed

The major products formed from these reactions include keto acids, amino alcohols, and various substituted derivatives, which have applications in pharmaceuticals and chemical synthesis .

Scientific Research Applications

(2S,3R)-3-Amino-2-Hydroxydecanoic Acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (2S,3R)-3-Amino-2-Hydroxydecanoic Acid involves its interaction with specific enzymes and receptors. It acts as a substrate for enzymes like dioxygenases, which hydroxylate the compound to produce bioactive derivatives. These derivatives can then interact with molecular targets such as ribosomes and proteases, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2S,3R)-3-Amino-2-Hydroxydecanoic Acid is unique due to its specific stereochemistry, which imparts distinct biological and chemical properties. Its longer carbon chain compared to similar compounds like (2S,3R)-3-Amino-2-Hydroxybutanoic Acid provides different hydrophobic interactions and binding affinities, making it suitable for specific applications in drug design and synthesis .

Properties

CAS No.

157824-07-2

Molecular Formula

C10H21NO3

Molecular Weight

203.28 g/mol

IUPAC Name

(2S,3R)-3-amino-2-hydroxydecanoic acid

InChI

InChI=1S/C10H21NO3/c1-2-3-4-5-6-7-8(11)9(12)10(13)14/h8-9,12H,2-7,11H2,1H3,(H,13,14)/t8-,9+/m1/s1

InChI Key

CZHBZYFMCYCASB-BDAKNGLRSA-N

Isomeric SMILES

CCCCCCC[C@H]([C@@H](C(=O)O)O)N

Canonical SMILES

CCCCCCCC(C(C(=O)O)O)N

Origin of Product

United States

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